Bepridil Hydrochloride
Description
Historical Context and Pharmacological Classification of Bepridil (B108811)
Bepridil hydrochloride was developed in the 1970s and is classified as a calcium channel blocker. patsnap.com However, its pharmacological profile extends beyond typical calcium channel antagonism, distinguishing it from other agents in this class such as diltiazem (B1670644), nifedipine, and verapamil. rxlist.comdrugbank.com Bepridil is described as a long-acting, non-selective calcium channel blocker with significant anti-anginal activity. drugbank.comnih.gov Its mechanism involves inhibiting the influx of calcium ions through voltage-gated calcium channels in both myocardial and vascular smooth muscle. drugbank.compatsnap.com This action reduces intracellular calcium concentration, leading to decreased cardiac muscle contractility and vascular smooth muscle tone, resulting in vasodilation and reduced blood pressure. patsnap.com
Beyond its primary effect on calcium channels, bepridil also exhibits inhibitory effects on sodium and potassium channels. patsnap.compatsnap.comnih.govmdpi.com This multi-channel blocking ability contributes to its anti-arrhythmic properties by affecting the cardiac action potential and refractory period, thereby stabilizing heart rhythm. patsnap.compatsnap.com Bepridil has also been noted to interfere with calcium binding to calmodulin and block both voltage and receptor-operated calcium channels. rxlist.comdrugbank.comnih.gov
Bepridil is classified within the Anatomical Therapeutic Chemical (ATC) classification system under C08 (Calcium channel blockers), specifically C08EA02. genome.jp It is also categorized as an anti-arrhythmia agent and a vasodilator agent. nih.govnih.gov
Evolution of Research Paradigms for Bepridil: From Angina to Drug Repurposing
Initial research into bepridil focused on its efficacy in treating chronic stable angina pectoris. patsnap.comrxlist.comahajournals.org Studies demonstrated its ability to increase exercise tolerance, delay the onset of angina, and reduce the frequency of angina attacks and nitroglycerin consumption in patients with exertional angina. ahajournals.orgnih.gov For instance, a multicenter trial involving patients with chronic stable angina showed that bepridil at a dose of 400 mg daily significantly increased total exercise time, time to onset of angina, and time to ST segment depression compared to placebo. ahajournals.org
| Exercise Parameter | Placebo (mean ± SD) | Bepridil (mean ± SD) | p-value |
| Total Exercise Time (min) | 6.7 ± 2.1 | 8.6 ± 2.5 | < 0.001 |
| Time to Onset of Angina (min) | 5.5 ± 2.2 | 7.4 ± 2.6 | < 0.001 |
| Time to 1 mm ST Depression (min) | 5.9 ± 2.2 | 7.8 ± 2.6 | < 0.001 |
Data derived from a multicenter trial on chronic stable angina. ahajournals.org
Research also explored its use in unstable angina, comparing its efficacy to other calcium channel blockers like diltiazem. nih.gov While the long half-life of bepridil suggested a potentially delayed action, studies using a loading dose aimed to address this. nih.gov Comparative studies indicated similar efficacy between bepridil and diltiazem in reducing angina recurrences in patients with unstable angina. nih.gov
More recently, research paradigms for bepridil have expanded to investigate its potential for drug repurposing in conditions beyond cardiovascular disease. This shift is driven by its multifaceted mechanism of action, including its effects on various ion channels and intracellular processes like calmodulin antagonism. nih.govmdpi.com
Studies have explored bepridil's activity against viral infections. Research published in 2020 and 2021 identified bepridil as a potential treatment for COVID-19, demonstrating potent inhibition of SARS-CoV-2 in in vitro assays. drugtargetreview.comtamu.edubiorxiv.orgnih.gov These studies suggested that bepridil could interfere with viral entry into host cells and potentially inhibit viral replication by affecting the main protease of SARS-CoV-2. biorxiv.orgnih.gov Its ability to raise endosomal pH was also proposed as a contributing factor to its antiviral activity. biorxiv.orgnih.gov
Furthermore, bepridil's potential as an anticancer agent has been investigated. Recent studies, such as one published in 2023, have explored its effects on metastatic ovarian cancer cells. mdpi.com This research indicated that bepridil could significantly reduce the viability, migration, and invasion of ovarian cancer cell lines in vitro and suppress tumor growth in in vivo mouse models. mdpi.com The study suggested that bepridil's effects on ion channels and potentially on epithelial-mesenchymal transition (EMT)-related pathways contribute to its anticancer properties. mdpi.com
The exploration of bepridil in drug repurposing highlights a growing area of academic research, leveraging the known pharmacological characteristics of existing drugs to address unmet medical needs in different disease areas. spandidos-publications.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O.ClH/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22;/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBBWYGMTNAYNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64706-54-3 (Parent) | |
| Record name | Bepridil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00964274 | |
| Record name | Bepridil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68099-86-5, 74764-40-2 | |
| Record name | Bepridil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68099-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bepridil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BEPRIDIL HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bepridil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-β-[(2-methylpropoxy)methyl]-N-phenylpyrrolidine-1-ethylamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEPRIDIL HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN7FF3W4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacodynamics of Bepridil
Ion Channel Modulatory Activities of Bepridil (B108811)
Bepridil is known to modulate the activity of multiple ion channels, distinguishing it from some other calcium channel blockers patsnap.comcaymanchem.com. Its effects on calcium, sodium, and potassium channels contribute to its actions on cardiac and vascular tissues.
L-Type Voltage-Gated Calcium Channel Inhibition Mechanisms
A primary mechanism of action for bepridil is the inhibition of L-type voltage-gated calcium channels drugbank.compatsnap.comontosight.aincats.io. These channels are crucial for calcium influx into cardiac and smooth muscle cells, playing a vital role in excitation-contraction coupling patsnap.com. By blocking these channels, bepridil reduces intracellular calcium concentration. This inhibition has been demonstrated in isolated myocardial and vascular smooth muscle preparations, where bepridil reduced the slope of the calcium dose-response curve and the maximum calcium-induced inotropic response drugbank.comncats.io. Bepridil blocks calcium entry through membranous calcium channels in coronary and peripheral vascular smooth muscle, leading to dilation nih.gov. Bepridil can also block T-type calcium channels, such as CaV3.2, in a state-dependent manner caymanchem.comjst.go.jp.
Interactions with Fast Sodium Channels
Bepridil also interacts with fast sodium channels (INa) drugbank.compatsnap.comnih.govcapes.gov.brunict.it. This interaction is significant for its anti-arrhythmic properties patsnap.com. Bepridil exhibits a fast kinetic block of inward sodium current, which is distinct from the slower inhibition shown by some other antiarrhythmic drugs nih.gov. This inhibition is pH-dependent, with greater activity observed at lower pH levels, suggesting its potential relevance in ischemic conditions nih.gov. Studies have indicated that bepridil can bind to the sodium channel receptor through both hydrophobic and hydrophilic pathways capes.gov.br. Long-term effects of bepridil on sodium channels may involve the interruption of channel protein degradation or redistribution of channels to the cell membrane nih.gov.
Effects on Potassium Channels and Repolarization
Bepridil affects various types of potassium channels, influencing cardiac repolarization drugbank.comcaymanchem.compatsnap.comnih.govnii.ac.jp. It has been shown to block delayed rectifier potassium currents (IKr and IKs), inward-rectifier potassium current (IK1), transient outward current (Ito), Na+-activated K+ channels (IK,Na), and sarcolemmal ATP-sensitive K+ channels (IK,ATP) caymanchem.comnih.govnii.ac.jp. The blocking of outward potassium currents prolongs the action potential duration (APD) and effective refractory period (ERP), which can help to stabilize cardiac rhythm nii.ac.jp. Bepridil's inhibition of hERG (Kv11.1) and KCNQ4 channels has also been reported caymanchem.com. The block of hERG by bepridil appears to be insensitive to extracellular potassium, possibly related to the drug being trapped inside the channel after closure tandfonline.com. Bepridil can also block the TREK-1 potassium channel amegroups.org.
Table 1: Reported IC50 Values for Bepridil Blockade of Various Ion Channels
| Ion Channel Type | Current | Species/Preparation | IC50 (µM) | Source |
| Slow Calcium Channel (L-type) | ICa,L | Myocardial and vascular smooth muscle | - | drugbank.comncats.io |
| Fast Sodium Channel | INa | Myocardial and vascular smooth muscle | - | drugbank.comncats.io |
| Na+-activated K+ channel | IK,Na | Guinea pig | 2.2 | caymanchem.comnih.gov |
| Transient outward current | Ito | Sheep Purkinjie fibre | ~3 | nih.gov |
| Rapid delayed rectifier K+ | IKr | Guinea pig | 13.2 | nih.govamegroups.org |
| Slow delayed rectifier K+ | IKs | Guinea pig | 6.2 | nih.govamegroups.org |
| ATP-sensitive K+ channel | IK,ATP | Guinea pig | 6.6-10.0 | caymanchem.comnih.gov |
| Na+-Ca2+ exchanger current | - | - | 8.1 | nih.gov |
| Kv1.5 channel | IKur | - | 6.6 | nih.gov |
| Inward-rectifier K+ channel | IK1 | Neonatal rat cardiomyocytes (24h) | 2.7 | nii.ac.jp |
| Inward-rectifier K+ channel | IK1 | Neonatal rat cardiomyocytes (5min) | 17 | nii.ac.jp |
| Voltage-gated Ca2+ (Cav3.2) | - | - | 7.1 | caymanchem.com |
| Voltage-gated K+ (hERG) | - | - | 22 | caymanchem.com |
| Voltage-gated K+ (KCNQ4) | - | - | 9.4 | caymanchem.com |
| TREK-1 K+ channel (baseline) | - | HEK-293 cells | 0.59 | amegroups.org |
| TREK-1 K+ channel (activated) | - | HEK-293 cells | 4.08 | amegroups.org |
Note: IC50 values can vary depending on the experimental conditions and preparation.
Calmodulin Antagonistic Activity of Bepridil
Bepridil acts as a calmodulin antagonist drugbank.comncats.ionih.govnih.govnih.govgoogle.comoup.commdpi.com. Calmodulin is an intracellular calcium-binding protein that plays a crucial role in regulating various cellular processes, including muscle contraction and enzyme activity nih.govoup.com. Bepridil interferes with calcium binding to calmodulin drugbank.comncats.io. This antagonism can affect calmodulin-dependent enzymes such as calcium-calmodulin-dependent cyclic nucleotide phosphodiesterase and myosin light chain kinase oup.com. The calmodulin antagonistic action, coupled with calcium influx blockade, contributes to vasorelaxation in vascular smooth muscle nih.gov.
Direct and Indirect Cellular Effects on Myocardial Contractility and Vascular Tone
Bepridil has both direct and indirect effects on myocardial contractility and vascular tone drugbank.comnih.gov. Directly, its blockade of L-type calcium channels reduces calcium influx into cardiac myocytes, leading to a decrease in contractility (negative inotropic effect) patsnap.comnih.gov. In vascular smooth muscle, this calcium channel blockade and calmodulin antagonism cause vasodilation, reducing peripheral resistance (afterload) drugbank.compatsnap.comnih.gov.
Indirectly, in cardiac muscle, bepridil can also act as a calcium sensitizer, enhancing the sensitivity of troponin C to calcium and stimulating myofibrillar ATPase activity gen.storenih.gov. It may also remove calmodulin's inhibitory effect on sarcoplasmic reticulum calcium release and inhibit sodium-calcium exchange gen.storenih.gov. These intracellular actions can tend to offset the negative inotropic effects caused by calcium influx blockade nih.gov. In the coronary circulation, bepridil produces significant vasodilation nih.govnih.govdrexel.edu.
Intracellular Signaling Pathway Perturbations by Bepridil
Beyond its direct ion channel and calmodulin interactions, bepridil can influence intracellular signaling pathways. Its interference with calcium homeostasis due to calcium channel blockade and calmodulin antagonism can perturb various calcium-dependent signaling cascades mdpi.complos.org. For instance, bepridil has been shown to inhibit the NOTCH1 pathway, which is involved in cell survival and proliferation in certain conditions researchgate.net. This inhibition was associated with decreased levels of active NOTCH1 and its transcriptional targets like HES1 and c-MYC in chronic lymphocytic leukemia cells researchgate.net. Bepridil's long-term effects on ion channels, such as the inward-rectifier potassium channel (IK1), may also involve the regulation of calmodulin signals and potentially modulate cellular potassium channel expression through the calmodulin kinase II pathway nii.ac.jp.
Advanced Pharmacokinetic and Pharmacodynamic Considerations of Bepridil
Pharmacodynamic Profile of Bepridil (B108811) in Cardiovascular Systems
Bepridil, initially classified as a calcium channel blocker, exhibits a broader spectrum of activity by affecting multiple ion channels, which contributes to its distinct cardiovascular effects. nih.gov Its primary mechanism involves the inhibition of the transmembrane influx of calcium ions into cardiac and vascular smooth muscle. rxlist.com This action on slow calcium (L-type) channels leads to a reduction in myocardial contractility and dilation of coronary arteries, which helps to increase oxygen supply to the heart muscle while decreasing its workload. patsnap.com
Beyond its calcium channel blocking properties, bepridil also demonstrates significant inhibition of fast sodium inward currents, a characteristic of Class I antiarrhythmic agents. rxlist.com This dual action on both slow and fast channels is a distinguishing feature among calcium antagonists. nih.gov Electrophysiological studies have further revealed that bepridil inhibits potassium channels, specifically the delayed rectifier potassium current, which prolongs the cardiac action potential and contributes to its antiarrhythmic properties. patsnap.comamegroups.org
The hemodynamic consequences of these actions include a reduction in heart rate and arterial pressure, both at rest and during exercise. nih.gov This is achieved through the dilation of peripheral arterioles, which lessens the total peripheral resistance (afterload) against which the heart has to work. rxlist.com In patients with coronary artery disease, bepridil has been shown to improve exercise hemodynamics, including stroke volume index, cardiac index, and ejection fraction. nih.gov
Electrophysiological studies in humans have demonstrated that bepridil prolongs the sinus cycle length, PR interval, and QT interval, without significantly altering the QRS interval. nih.gov It also depresses atrioventricular (AV) nodal conduction, leading to an increase in the AH interval, and increases the refractoriness of the AV node, atrium, and ventricle. nih.gov These effects contribute to its efficacy in managing certain cardiac arrhythmias. nih.gov
Summary of Bepridil's Electrophysiological Effects
| Parameter | Effect |
|---|---|
| Sinus Cycle Length | Prolongation nih.gov |
| PR Interval | Prolongation nih.gov |
| QT Interval | Prolongation nih.gov |
| QRS Interval | No significant change nih.gov |
| AV Nodal Conduction | Depressed nih.gov |
| AH Interval | Increased nih.gov |
| AV Node, Atrium, and Ventricle Refractoriness | Increased nih.govnih.gov |
Exploration of Bepridil's Pharmacokinetics in Different Physiological States
The pharmacokinetic profile of bepridil can be influenced by various physiological conditions, which is an important consideration for its clinical application.
Renal Impairment: Studies in patients with end-stage renal disease (ESRD) have shown that the disposition of bepridil is not significantly altered by severe renal impairment. nih.gov The area under the curve for bepridil in ESRD patients was found to be similar to that in healthy volunteers, suggesting that plasma clearance is unaffected. nih.gov Furthermore, bepridil and its major metabolites are not removed by hemodialysis. nih.gov
Pharmacokinetic Parameters of Bepridil in End-Stage Renal Disease
| Parameter | Value (Mean ± SD) |
|---|---|
| Peak Plasma Concentration (Cmax) | 806 ± 321 ng/mL nih.gov |
| Time to Peak Concentration (Tmax) | 2.6 ± 1.6 hours nih.gov |
| Area Under the Curve (AUC 0-168h) | 4.87 ± 1.21 µg·h/mL nih.gov |
Hepatic Impairment: As bepridil is extensively metabolized by the liver, hepatic impairment is expected to have a significant impact on its pharmacokinetics. nih.govuc.pt Liver disease can reduce drug metabolism and clearance, potentially leading to increased plasma concentrations and a prolonged half-life. uc.ptsemanticscholar.org While specific pharmacokinetic studies of bepridil in patients with hepatic impairment are limited, the general principles of drug metabolism suggest that caution should be exercised in this patient population. uc.pt
Geriatric Population: The aging process is associated with physiological changes that can alter drug pharmacokinetics, including reduced hepatic and renal function, decreased cardiac output, and changes in body composition. srce.hrspringermedicine.com These factors can lead to decreased clearance and an increased volume of distribution for lipid-soluble drugs like bepridil, potentially prolonging its elimination half-life. springermedicine.com Consequently, elderly patients may exhibit higher plasma concentrations of bepridil, necessitating careful monitoring. nih.gov
Metabolic Pathways and Enzyme Systems Interacting with Bepridil (e.g., Cytochrome P450)
Bepridil undergoes extensive metabolism, primarily in the liver, through oxidative processes. nih.gov Research has identified that the biotransformation of bepridil is mainly mediated by the cytochrome P450 (CYP) enzyme system.
Specifically, bepridil is metabolized by hepatic CYP2D6 and, to a lesser extent, by CYP3A. nih.gov The involvement of these enzymes makes bepridil susceptible to drug-drug interactions with agents that inhibit or induce these pathways. For instance, co-administration with inhibitors of CYP2D6 or CYP3A4 can decrease the metabolism of bepridil, leading to elevated plasma concentrations. nih.gov Grapefruit juice, a known inhibitor of intestinal CYP3A4, may also increase the plasma concentrations of orally administered bepridil. drugs.comdrugs.com
The metabolic pathways of bepridil are complex and involve several types of reactions, including:
Aromatic hydroxylation
N-dealkylation
N-debenzylation
N-acetylation
Iso-butyl hydroxylation
Pyrrolidine ring oxidation
These processes result in the formation of numerous metabolites, with some of the major ones being 4-hydroxy(at N-phenyl)-bepridil, N-benzyl-4-aminophenol, and N-acetyl-4-aminophenol. The clinical activity of these metabolites has not been fully elucidated.
Key Cytochrome P450 Enzymes in Bepridil Metabolism
| Enzyme | Role | Potential Interactions |
|---|---|---|
| CYP2D6 | Major metabolic pathway nih.gov | Inhibitors may increase bepridil levels. nih.gov |
| CYP3A | Partial metabolic pathway nih.gov | Inhibitors (including grapefruit juice) may increase bepridil levels. drugs.comdrugs.com |
Preclinical Efficacy Research and Mechanistic Studies of Bepridil
Cardiovascular System Applications Research
Bepridil's cardiovascular effects are attributed to its complex interactions with multiple ion channels and intracellular pathways. Experimental studies have focused on its ability to alleviate angina and correct arrhythmias through these multifaceted mechanisms.
Bepridil (B108811) was originally developed as an anti-anginal agent. nih.gov Its therapeutic action in this capacity is linked to its ability to modulate calcium influx and intracellular calcium-dependent processes. In vascular smooth muscle, bepridil induces vasorelaxation by blocking calcium influx through sarcolemmal calcium channels. nih.gov This effect is complemented by its action as a calmodulin antagonist. nih.gov By inhibiting the calcium-calmodulin complex, bepridil prevents the activation of myosin light-chain kinase, a key enzyme in the process of muscle contraction, leading to relaxation of the vascular smooth muscle. nih.gov This combined action results in coronary vasodilation, which improves myocardial oxygen supply, a primary goal in treating angina.
The anti-arrhythmic properties of bepridil stem from its influence on a variety of cardiac ion channels. It is known to inhibit the movement of Na⁺, K⁺, and Ca²⁺ ions in cardiomyocytes. researchgate.net Research shows bepridil exhibits a lidocaine-like fast kinetic block of the inward sodium current, an effect that is more pronounced in ischemic conditions (lower pH). nih.gov
Furthermore, bepridil blocks several types of potassium channels, which is a basis for its class III antiarrhythmic activity. nih.gov Studies have identified its inhibitory effects on the rapidly and slowly-activating delayed rectifier K⁺ channel currents (IKr and IKs), K(ATP) channels, and the TWIK-related potassium channel (TREK-1). nih.govamegroups.cn The inhibition of these outward potassium currents prolongs the action potential duration and ventricular refractoriness. nih.govamegroups.cn A study on TREK-1 channels, which are implicated in the pathogenesis of cardiac arrhythmias, demonstrated that bepridil inhibits both baseline and activated TREK-1 currents in a concentration-dependent manner. nih.gov
| Potassium Channel Target | Reported IC50 Value (µM) | Reference |
|---|---|---|
| Baseline TREK-1 | 0.59 | nih.govamegroups.cn |
| BL1249-activated TREK-1 | 4.08 | nih.govamegroups.cn |
| IKs (slowly-activating delayed rectifier) | 6.2 | nih.govamegroups.cn |
| K(ATP) channels | 6.6 | nih.gov |
| IKr (rapidly-activating delayed rectifier) | 13.2 | nih.govamegroups.cn |
Antiviral Drug Repurposing Research on Bepridil
In addition to its cardiovascular applications, bepridil has been identified as a potent inhibitor of filoviruses, leading to research into its repurposing as an antiviral therapeutic. nih.govresearchgate.net
Screening studies of approved drugs have consistently identified bepridil as having significant activity against Ebolavirus (EBOV) in both laboratory and animal models. mdpi.comconsensus.app
Bepridil's primary anti-Ebola virus mechanism is the inhibition of viral entry into host cells. consensus.appnih.gov It appears to act at a late stage of this process. nih.gov One proposed mechanism is that bepridil, as a basic small molecule, can raise the pH of endosomes. nih.govbiorxiv.orgpnas.org The acidic environment of the endosome is crucial for the fusion of the viral envelope with the endosomal membrane, a necessary step for the release of the viral contents into the cytoplasm. By neutralizing this acidic environment, bepridil can interfere with viral entry.
Another key mechanism involves direct interaction with the EBOV glycoprotein (B1211001) (GP). mdpi.comnih.gov Computational and biophysical analyses suggest that bepridil can bind within a large cavity of the viral GP, destabilizing its pre-fusion structure. mdpi.comnih.gov This action is thought to prevent the conformational changes in GP that are required for fusion with the endosomal membrane, thus blocking the virus's entry into the cell. mdpi.comnih.gov While interaction with the host protein Niemann-Pick C1 (NPC1) is critical for Ebola entry, bepridil's mechanism is thought to be upstream or independent of this step, focusing on the viral GP or the endosomal environment. nih.gov
| Virus | Cell Line | Assay Type | Reported IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Marburg Virus (MARV) | Vero E6 | Cell-based viral inhibition (VP40 staining) | 5.99 ± 1.05 | nih.gov |
The promising in vitro results for bepridil have been substantiated by efficacy studies in mammalian models of filovirus infection. nih.govresearchgate.net In a murine model of EBOV infection, bepridil demonstrated a high level of protection. pnas.orgnih.gov One study reported 100% protection in mice infected with a mouse-adapted EBOV strain. nih.govnih.gov This significant survival rate confirmed its potent anti-EBOV activity in vivo. researchgate.netnih.gov
Further research has confirmed bepridil's broad-spectrum anti-filovirus activity. nih.govresearchgate.netnih.gov In a lethal mouse model of Marburg virus disease, a related filovirus, bepridil treatment also resulted in high survival rates, with 80% to 90% of the animals surviving the infection. nih.govresearchgate.netnih.gov These data underscore the potential of bepridil as a host-oriented therapeutic for infections caused by various filoviruses. researchgate.net
| Virus Model | Animal Model | Survival Rate (%) | Reference |
|---|---|---|---|
| Mouse-adapted Ebolavirus (EBOV) | Mouse | 100 | nih.govnih.gov |
| Marburg Virus (MARV) | BALB/c Mouse | 80-90 | nih.govresearchgate.netnih.gov |
SARS-CoV-2 (COVID-19) Inhibition Studies
Bepridil has been identified as a potent inhibitor of SARS-CoV-2 in preclinical, in vitro studies. researchgate.netpnas.org Research guided by computational docking analyses, which screened approximately 30 FDA/EMA-approved drugs, pointed to bepridil as a promising candidate for repurposing against COVID-19 due to its potential to interfere with the viral life cycle. nih.govnih.govnih.gov
In cell culture models, bepridil has demonstrated significant efficacy in blocking the cytopathogenic effects (CPE) of SARS-CoV-2. wikipedia.org Studies using a live virus-based microneutralization assay showed that bepridil completely inhibited virus-induced CPE in Vero E6 cells (a kidney epithelial cell line from an African green monkey) at a concentration of 5 μM. nih.govnih.gov Similarly, in A549 cells, a human alveolar epithelial cell line, complete inhibition of CPE was observed at a concentration of 6.25 μM. nih.govbiorxiv.org
Further research has quantified the antiviral activity of bepridil by determining its half-maximal effective concentration (EC50). In Vero E6 cells, the EC50 value was estimated to be 0.86 μM, while in A549/ACE2 cells (A549 cells engineered to express the human ACE2 receptor), the EC50 was found to be 0.46 μM. researchgate.net These low micromolar values indicate potent antiviral activity in these cell systems. researchgate.netnih.gov
| Cell Line | Assay | Endpoint | Result | Source |
|---|---|---|---|---|
| Vero E6 | Microneutralization | Complete CPE Inhibition | 5 µM | nih.govnih.gov |
| A549 | Microneutralization | Complete CPE Inhibition | 6.25 µM | nih.govbiorxiv.org |
| Vero E6 | Viral Yield Reduction | EC50 | 0.86 µM | researchgate.net |
| A549/ACE2 | Viral Yield Reduction | EC50 | 0.46 µM | researchgate.net |
One of the proposed mechanisms for bepridil's antiviral activity is its ability to elevate the pH of endosomes. pnas.orgnih.govnih.gov As a basic small molecule, bepridil can accumulate in these acidic organelles, leading to their alkalinization. nih.govbiorxiv.org The entry of SARS-CoV-2 into host cells via the endocytic pathway is a pH-dependent process. umich.eduharvard.edu Acidic conditions within late endosomes are required to facilitate the processing of the viral spike protein by host proteases and the subsequent fusion of the viral and endosomal membranes, which releases the viral genome into the cytoplasm. umich.edu By raising the endosomal pH, bepridil is thought to disrupt these crucial steps, thereby interfering with viral entry. pnas.orgnih.gov This mechanism is considered a key component of its dual-action antiviral effect. nih.govnih.govbiorxiv.org
In addition to blocking viral entry, bepridil has been shown to directly inhibit the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). nih.govnih.govbiorxiv.org Mpro is an essential viral enzyme that cleaves the viral polyproteins into functional proteins required for viral replication and transcription. mdpi.com Inhibition of Mpro is a key strategy for disrupting the viral life cycle. mdpi.com
Initial computational docking studies identified bepridil as a potential Mpro inhibitor. nih.govnih.gov Subsequent enzymatic assays confirmed this activity, determining a half-maximal inhibitory concentration (IC50) value of 72 ± 12 µM for bepridil against Mpro. nih.gov This dual function—inhibiting a critical viral enzyme while also blocking viral entry by elevating endosomal pH—positions bepridil as a multifaceted antiviral agent. pnas.orgnih.govnih.gov
| Compound | IC50 (µM) | Source |
|---|---|---|
| Pimozide | 42 ± 2 | nih.gov |
| Ebastine | 57 ± 12 | nih.gov |
| Rupintrivir | 68 ± 7 | nih.gov |
| Bepridil | 72 ± 12 | nih.gov |
Investigations into Other Novel Therapeutic Indications for Bepridil
Beyond its original indication for angina and its potential as an anti-arrhythmic and anti-SARS-CoV-2 agent, preclinical research has explored other novel therapeutic uses for bepridil. patsnap.comdrugbank.comnih.gov Notably, it has been investigated for its efficacy against filoviruses. A 2015 study demonstrated that bepridil provided 100% protection from Ebola virus infection in a mouse model, highlighting its potential for future research and therapy for this often-fatal disease. pnas.orgwikipedia.org Further studies have also examined bepridil's efficacy in a murine model of Marburg virus disease, another severe hemorrhagic fever. researchgate.net These findings suggest that bepridil's antiviral activity may extend to other enveloped viruses, warranting further investigation into its broader therapeutic potential.
Clinical Research Insights and Safety Profile Analyses of Bepridil
Clinical Efficacy Studies in Established Indications
Clinical trials have investigated the efficacy of Bepridil (B108811) in patients with chronic stable angina pectoris. A multicenter, placebo-controlled withdrawal study involving patients who had previously responded favorably to short-term Bepridil administration demonstrated that continued long-term use provided effective antianginal therapy. nih.gov Patients continuing Bepridil treatment remained stable in terms of angina frequency and exercise performance, while those switched to placebo experienced a significant increase in angina frequency, nitroglycerin consumption, and reduced exercise capacity. nih.gov
Another randomized double-blind study compared Bepridil with propranolol (B1214883) and placebo in patients with chronic stable angina. Bepridil administration led to a significant improvement in physical work capacity, measured by calculated maximal oxygen uptake and exercise time. nih.gov This objective improvement correlated with a subjective reduction in anginal frequency. nih.gov The beneficial effects of Bepridil were statistically significant when compared to propranolol in this study. nih.gov
A 14-week multicenter, double-blind, parallel study evaluated different daily doses of Bepridil (200, 300, and 400 mg) against placebo for chronic stable angina. All Bepridil doses significantly reduced weekly angina attacks and nitroglycerin consumption from baseline, with reductions consistently greater than those in the placebo group. capes.gov.br Exercise tolerance also significantly improved with Bepridil, showing a significant linear dose response for total exercise time, total work, and time to onset of angina. capes.gov.br
A double-blind, randomized, placebo-controlled crossover trial involving patients with exercise-induced angina pectoris and ST segment depression showed that Bepridil (400 mg daily) increased total exercise time, time to onset of angina, time to 1 mm and 2 mm of ST segment depression, and total work achieved compared to placebo. ahajournals.org
Combination therapy with Bepridil and propranolol was also investigated in patients whose angina was not controlled by propranolol alone. The addition of Bepridil resulted in improved antianginal efficacy and reduced nitroglycerin consumption. creighton.edu Exercise tolerance increased significantly with the combination therapy compared to propranolol plus placebo. creighton.edu
Mechanisms of Cardiotoxicity Associated with Bepridil
Despite its efficacy, the use of Bepridil has been associated with potentially serious cardiotoxicity, primarily involving QT interval prolongation and the induction of Torsades de Pointes (TdP). gen.storedrugs.comrxlist.comscientificliterature.org
Electrophysiological Basis of QT Interval Prolongation
QT interval prolongation on an electrocardiogram is a marker of delayed ventricular repolarization. nih.govmdpi.com Bepridil contributes to this by affecting cardiac ion channels. It is a non-selective calcium channel blocker but also inhibits sodium channels and cardiac sarcolemmal KATP channels. gen.store Crucially, Bepridil is known to block outward potassium currents, particularly the rapid component of the delayed rectifier potassium current (IKr). gen.storenih.govmdpi.com This block reduces the outward flow of potassium ions during repolarization, prolonging the action potential duration and, consequently, the QT interval on the ECG. nih.govmdpi.com Dose-related QT prolongation has been observed with Bepridil treatment. capes.gov.brdrugs.comglowm.com
Pathophysiology of Torsades de Pointes Type Ventricular Tachycardia Induction
Prolonged QT interval, especially when associated with block of IKr, increases the risk of developing early afterdepolarizations (EADs). nih.govmdpi.com EADs are secondary depolarizations that occur before the completion of repolarization. nih.govmedscape.com These abnormal electrical events can trigger polymorphic ventricular tachycardia, specifically Torsades de Pointes. nih.govmdpi.commedscape.com TdP is characterized by a twisting of the QRS complexes around the isoelectric line on the ECG and can degenerate into ventricular fibrillation, a life-threatening arrhythmia. nih.govmedscape.com Bepridil has been implicated in causing ventricular arrhythmias, including TdP. wikipedia.orgnih.govdrugs.comrxlist.comscientificliterature.org The occurrence of TdP with Bepridil use has been reported in clinical trials. drugs.comrxlist.com
Hematological Adverse Events: Agranulocytosis Mechanisms
Agranulocytosis, a severe reduction in the number of circulating neutrophils, is a rare but serious adverse effect associated with Bepridil use. gen.storedrugs.comrxlist.comscientificliterature.org While the exact mechanisms are not fully elucidated, drug-induced agranulocytosis can be mediated by toxic or immune-allergic mechanisms. scientificliterature.orgresearchgate.net Toxic mechanisms typically involve dose-dependent damage to bone marrow progenitor cells, leading to decreased granulocyte production. scientificliterature.org Immune-mediated mechanisms involve the development of drug-dependent antibodies that target and destroy neutrophils. scientificliterature.orgdrugbank.com Although the specific mechanism for Bepridil-induced agranulocytosis requires further research, it has been reported in clinical trials, with cases of marked leukopenia and neutropenia observed. rxlist.com
Rare and Idiosyncratic Adverse Reactions Research (e.g., Pulmonary Fibrosis)
Beyond cardiotoxicity and agranulocytosis, research has identified other rare and idiosyncratic adverse reactions associated with Bepridil. Pulmonary adverse effects, including interstitial pneumonia and pulmonary fibrosis, have been reported. drugs.comrxlist.comnih.gov One case report described a patient who developed dry cough and dyspnea, with subsequent diagnosis of interstitial pulmonary fibrosis, shortly after starting Bepridil. drugs.com The symptoms resolved upon discontinuation of Bepridil and initiation of alternative treatment. drugs.com Another study evaluated the incidence of Bepridil-induced pulmonary toxicity, finding an incidence of 3.60% in their study population. nih.gov While the mechanism is not fully understood, drug-induced interstitial pneumonia can involve direct toxicity or immune-mediated reactions. nih.gov
Risk-Benefit Assessment Frameworks in Clinical Decision-Making for Bepridil
Given the demonstrated efficacy of Bepridil in treating chronic stable angina and the significant risks of serious adverse effects, particularly cardiac arrhythmias and agranulocytosis, clinical decision-making requires a careful assessment of the risk-benefit profile. gen.storedrugs.comrxlist.com Regulatory frameworks and clinical guidelines emphasize the need for a positive benefit-risk balance for a medicinal product to be authorized and used. europa.eucelegence.comi3cglobal.comnamsa.com
In the case of Bepridil, its use has been recommended to be reserved for patients who have not responded optimally to or are intolerant of other anti-anginal medications due to the risk of serious ventricular arrhythmias and agranulocytosis. rxlist.com The assessment involves weighing the potential benefits in terms of reduced angina symptoms and improved exercise tolerance against the probability and severity of potential harms, including life-threatening arrhythmias and severe hematological disorders. celegence.comi3cglobal.comnamsa.com Continuous reassessment of the benefit-risk balance is necessary throughout the post-marketing phase, incorporating new information on risks and benefits from clinical practice and ongoing studies. europa.eui3cglobal.com Factors such as patient characteristics, comorbidities, concomitant medications, and the severity of the condition being treated are crucial considerations in this assessment.
Pharmacological Interactions of Bepridil: Mechanistic Investigations
Interactions with Anti-Arrhythmic Agents: Pro-Arrhythmic Potential Mechanisms
The coadministration of bepridil (B108811) with other anti-arrhythmic agents can increase the risk of ventricular arrhythmias, including torsades de pointes. medicinenet.comglowm.commedicinenet.com This pro-arrhythmic potential is attributed to the additive effects of these drugs on the cardiac electrical activity, particularly the prolongation of the QT interval. glowm.commedicinenet.com Bepridil itself has dose-related class I antiarrhythmic properties and can prolong QT and QTc intervals. glowm.com Other anti-arrhythmics such as quinidine, procainamide, disopyramide, and flecainide, which also affect the heart's electrical recovery, can interact with bepridil to exacerbate this risk. medicinenet.com The mechanism involves the inhibition of various ion channels, including potassium channels, which are crucial for repolarization. amegroups.org
Synergistic and Antagonistic Effects with Beta-Adrenergic Blockers and Nitrates
The concomitant use of bepridil with beta-adrenergic blockers and nitrates in patients with stable angina has been reported to be well tolerated. rxlist.com Controlled clinical studies have indicated an added effect when bepridil is administered to patients already receiving propranolol (B1214883). medicinenet.com Nitrates, both long- and short-acting, can be safely used alongside bepridil for the control of acute angina attacks. rxlist.com However, caution is advised when combining bepridil with beta-blockers as it may lead to excessive bradycardia and conduction abnormalities. glowm.com The interaction with beta-blockers could potentially lead to a serious reduction in the heart's contractility, potentially precipitating congestive heart failure. medicinenet.commedicinenet.com
Modulations of Cardiac Glycoside Pharmacokinetics and Dynamics by Bepridil
Limited clinical data suggest that concomitant bepridil and digoxin (B3395198) therapy does not cause discernible changes in serum digoxin levels. rxlist.com However, the available data are not sufficient to completely rule out possible increases in serum digoxin concentrations in some patients or other potential interactions, particularly in individuals with cardiac conduction abnormalities. rxlist.com Cardiac glycosides could potentially exaggerate the depression of AV nodal conduction observed with bepridil. medicinenet.comrxlist.com Close clinical monitoring is recommended when prescribing cardiac glycosides with other therapeutic agents for which the possibility of an interaction has been reported. researchgate.netnih.gov
Interactions with Psychoactive Medications (e.g., Tricyclic Antidepressants)
Concurrent use of bepridil with tricyclic antidepressants can lead to additive prolongation of the QT interval, increasing the risk of serious ventricular arrhythmias. glowm.commedicinenet.com Both bepridil and tricyclic antidepressants can affect the heart's electrical recovery. medicinenet.comebsco.com Avoiding the combined use of these drug classes is generally recommended due to the potential for serious abnormal heart rhythms. glowm.commedicinenet.com
Influence of Diuretics on Bepridil-Induced Electrolyte Disturbances
Diuretics, particularly potassium-wasting diuretics, can induce hypokalemia. glowm.comnih.gov Hypokalemia is a known risk factor for serious ventricular arrhythmias, including torsades de pointes, which can be exacerbated by bepridil. glowm.comnih.govdrugs.com Therefore, uncorrected electrolyte disturbances induced by diuretics may increase the risk of bepridil-induced abnormal heart rhythms. medicinenet.comnih.gov Monitoring serum potassium levels and correcting hypokalemia before initiating bepridil therapy is important. glowm.com Using potassium-sparing diuretics may be considered for patients requiring diuretic therapy. glowm.com
Hepatic Enzyme System Interactions Affecting Bepridil Metabolism
Bepridil is primarily metabolized in the liver, mainly by the cytochrome P450 (CYP) 2D6 enzyme and partly by CYP3A. glowm.comnih.gov It is also a substrate of P-glycoprotein. nih.gov Therefore, drugs that inhibit or induce these enzyme systems can affect bepridil plasma concentrations. nih.govpatsnap.com Inhibitors of CYP3A4, such as ketoconazole, erythromycin, and grapefruit juice, can increase bepridil blood levels, potentially heightening the likelihood of adverse effects. patsnap.comdrugs.com Conversely, inducers of these enzymes, such as rifampin and phenobarbital, can enhance bepridil metabolism, potentially reducing its efficacy. patsnap.com Polypharmacy, especially in patients with heart failure, can increase the risk of unpredictable drug-drug interactions related to drug-metabolizing enzymes and efflux transporters, potentially altering plasma bepridil concentrations. nih.gov
Methodological Approaches in Bepridil Research
In Vitro Models for Ion Channel Functionality and Drug Binding Assays
In vitro studies have been fundamental in characterizing Bepridil's effects on ion channels and its binding to various proteins. These models allow for the detailed examination of molecular interactions in a controlled environment.
One of the primary in vitro methods used is equilibrium dialysis , which has been employed to investigate the binding of Bepridil (B108811) to plasma proteins. Studies using radiolabeled Bepridil have shown that it is extensively bound to plasma proteins, with a high-affinity binding site on alpha1-acid glycoprotein (B1211001) (AAG). nih.gov
Another key in vitro technique is the use of isolated myocardial and vascular smooth muscle preparations . These tissues allow researchers to study the direct effects of Bepridil on the transmembrane influx of calcium ions. Such studies have demonstrated that Bepridil significantly reduces the calcium-induced inotropic response. ncats.ioncats.io In isolated cardiac myocytes, Bepridil has been shown to bind tightly to actin. ncats.ioncats.io
The equilibrium column binding technique has been utilized to examine Bepridil's interaction with calmodulin, an intracellular calcium receptor protein. This method revealed that Bepridil binds to the calcium-calmodulin complex, leading to the inhibition of calcium ion influx. nih.gov
Furthermore, inhibition assays with enzymes like myosin light chain kinase (MLCK) have provided insights into Bepridil's mechanism of action. Kinetic analysis has shown that Bepridil competitively inhibits the activation of MLCK by interacting with calmodulin. nih.gov
Table 1: In Vitro Drug Binding and Inhibition Data for Bepridil
Cell-Based Assays for Antiviral Efficacy and Cytotoxicity Profiling
Cell-based assays have been instrumental in exploring the antiviral potential of Bepridil against various pathogens. These assays provide a platform to assess a compound's ability to inhibit viral replication and to determine its toxicity to host cells. creative-diagnostics.com
A commonly used method is the live virus-based modified microneutralization assay . This technique has been employed to evaluate Bepridil's activity against SARS-CoV-2 in cell lines such as Vero E6 and A549/ACE2. nih.gov These assays demonstrated that Bepridil inhibits the cytopathogenic effects of the virus in a dose-dependent manner. wikipedia.orgnih.gov
For filoviruses like Marburg virus (MARV), a cell-based drug screen assay has been utilized. nih.gov In this assay, cells such as Vero E6 are infected with the virus in the presence of varying concentrations of Bepridil. The extent of viral inhibition is then assessed by staining for a specific viral protein, such as VP40. nih.gov
Cytotoxicity assays are performed in parallel to determine the concentration at which Bepridil becomes toxic to the host cells. This is crucial for establishing a therapeutic window. For instance, studies have shown that Bepridil is not toxic to Vero E6 and A549/ACE2 cells until concentrations exceed 25 and 50 µM, respectively. nih.gov
Table 2: Antiviral Efficacy of Bepridil in Cell-Based Assays
Animal Models in Preclinical Efficacy and Safety Evaluations
Animal models are crucial for evaluating the in vivo efficacy and safety of drug candidates before they can be considered for human trials. ijpras.comresearchgate.netglobalresearchonline.netmdpi.com Various animal models have been used in Bepridil research.
For studying its antiviral properties, lethal mouse models of viral diseases have been employed. For instance, the efficacy of Bepridil against Marburg virus has been evaluated in a murine model of the disease. nih.govnih.gov Similarly, research has indicated a significant survival rate in mice exposed to the Ebola virus and treated with Bepridil. wikipedia.orgresearchgate.net
In the context of its cardiovascular effects, retrogradely perfused, paced rat hearts have been used to assess the activity of Bepridil's enantiomers on coronary flow and systolic left ventricular pressure. ncats.io
To investigate its anti-cancer potential, in vivo mouse xenograft models have been utilized. For example, the effect of Bepridil on the tumor growth of ovarian cancer cells has been studied in BALB/c nude mice subcutaneously inoculated with human ovarian cancer cell lines. mdpi.com
Table 3: Preclinical Efficacy of Bepridil in Animal Models ```html
Computational Chemistry and Molecular Modeling for Bepridil
Computational approaches, including molecular modeling and docking studies, have provided valuable insights into the molecular interactions of Bepridil with its biological targets.
nih.gov
Ligand-protein docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a protein. frontiersin.orgmdpi.comThis method has been applied to study the interaction of Bepridil with various proteins. For instance, docking studies have been guided by the crystal structure of target proteins, such as the main protease (Mpro) of SARS-CoV-2, to understand how Bepridil might inhibit its function. pnas.orgMolecular dynamics (MD) simulations are often performed following docking to analyze the stability of the predicted binding pose. acs.orgnih.govmdpi.comThe results of these simulations can indicate that Bepridil binding can decrease the interaction between protein subunits.
nih.gov
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. mdpi.comresearchgate.netFor Bepridil, SAR studies have been used to evaluate its potential as a calcium-sensitizing molecule. researchgate.netThese studies provide information on how Bepridil affects the structure of its target proteins and interacts with other proteins in the contractile apparatus of muscle cells. researchgate.netThis knowledge is crucial for rational drug design and for understanding the mechanism of action of a drug candidate.
researchgate.net
Clinical Trial Design and Observational Study Methodologies Specific to Bepridil
Clinical trials are essential for determining the efficacy and safety of a drug in humans. Several clinical trials have been conducted to evaluate Bepridil for the treatment of chronic stable angina pectoris.
A common design for these trials is a prospective, multicenter, placebo-controlled, dose-ranging study . nih.govIn such studies, patients are typically enrolled and undergo different treatment phases. For example, a study might include an initial placebo phase, followed by several phases where Bepridil is administered at increasing daily dosages, and a final placebo phase.
nih.gov
Another design is a single-blind trial that is placebo-controlled within patients . In this design, patients serve as their own controls, receiving both the placebo and the active drug at different times.
nih.gov
The primary endpoints in these trials often include the frequency of angina attacks, nitroglycerin consumption, and exercise tolerance on a standardized treadmill protocol. nih.govnih.govsci-hub.seHemodynamic parameters at rest and during exercise may also be assessed.
nih.govnih.gov
Compound Names Mentioned
Compound Name Bepridil Verapamil Nifedipine Diltiazem (B1670644) Disopyramide Warfarin Tris-(2-butoxyethyl)phosphate Nitroglycerin Tamoxifen Clomiphene Nafoxidine Nickel Benzamil Thapsigargin Cyclopiazonic acid Clerodane diterpene casearin J (CJ) Amiodarone Digoxin (B3395198) Pimozide Ebastine Chloroquine Hydroxychloroquine Trifluoperazine Levosimendan EMD57033 Bay K 8644 Prenylamine W-7 Nicardipine Phenylbutazone Riluzole NS309 CyPPA
Future Directions and Emerging Research Avenues for Bepridil
Comprehensive Elucidation of Bepridil's Polypharmacological Profile
Bepridil (B108811) distinguishes itself from other calcium channel blockers through its complex and multifaceted mechanism of action. patsnap.compatsnap.com It is not chemically related to other drugs in its class like diltiazem (B1670644), nifedipine, or verapamil. drugbank.comrxlist.com Bepridil's primary action involves the inhibition of the transmembrane influx of calcium ions in both cardiac and vascular smooth muscle. drugbank.com However, its polypharmacological profile includes interactions with multiple ion channels and intracellular targets.
The drug exhibits inhibitory effects on both slow (L-type) calcium channels and fast sodium inward currents. patsnap.comrxlist.com This dual action contributes to its antiarrhythmic properties by affecting the action potential of cardiac cells. patsnap.com Furthermore, bepridil blocks potassium channels, which further prolongs the cardiac action potential. patsnap.comnih.gov
Beyond ion channel modulation, bepridil also acts as a calmodulin antagonist. nih.govdrugbank.com In vascular smooth muscle, the calcium-calmodulin complex is crucial for contraction; by antagonizing calmodulin, bepridil promotes vasorelaxation. nih.gov This diverse activity profile underscores the complexity of bepridil's effects and forms the basis for its exploration in new therapeutic areas.
Table 1: Overview of Bepridil's Molecular Targets
| Target | Action | Therapeutic Implication |
|---|---|---|
| L-type Calcium Channels | Inhibitor | Anti-anginal, Antihypertensive patsnap.com |
| Fast Sodium Channels | Inhibitor | Anti-arrhythmic patsnap.com |
| Potassium Channels | Inhibitor | Anti-arrhythmic patsnap.com |
| Calmodulin | Antagonist | Vasodilation nih.gov |
| Sodium/Calcium Exchanger (NCX) | Inhibitor | Antiarrhythmic, Cardioprotective tocris.com |
Advanced Translational Research for Repurposed Antiviral Applications
A significant area of emerging research for bepridil is its potential as a broad-spectrum antiviral agent. nih.govmdpi.com The urgency of the COVID-19 pandemic spurred efforts to screen existing FDA-approved drugs for efficacy against SARS-CoV-2, and bepridil emerged as a promising candidate. drugtargetreview.com
Research has shown that bepridil can inhibit the entry and replication of SARS-CoV-2 in mammalian cell lines with low micromolar effective concentrations (EC50). nih.govresearchgate.netnih.gov The proposed antiviral mechanism is twofold: it may interfere with viral entry by raising the pH of endosomes, and it can inhibit the virus's main protease (Mpro), an essential enzyme for viral replication. nih.govnih.gov
Notably, bepridil had previously demonstrated 100% protection in mice infected with the Ebola virus, suggesting a broader antiviral potential. nih.govnih.gov These findings have led to calls for serious consideration of bepridil in clinical trials for COVID-19 and for its inclusion in pandemic preparedness strategies. drugtargetreview.comnih.gov
Table 2: Bepridil Antiviral Activity
| Virus | Cell Line | Key Finding | Proposed Mechanism |
|---|---|---|---|
| SARS-CoV-2 | Vero E6, A549/ACE2 | Potent inhibition of viral entry and replication. nih.govnih.gov | Inhibition of Main Protease (Mpro), Raising endosomal pH. nih.gov |
| Ebola Virus | Mouse model | Provided 100% protection from infection. nih.gov | Not fully elucidated, potential interference with viral entry. |
Development of Biomarkers for Predicting Bepridil Response and Toxicity
The development of predictive biomarkers is crucial for optimizing the therapeutic use of bepridil and minimizing risks. Given its known cardiotoxic potential, specifically the prolongation of the QT interval and the risk of Torsades de pointes, identifying patients at higher risk is a priority. rxlist.comnih.gov
Biomarkers for cardiotoxicity could include specific electrocardiogram (ECG) parameters beyond the QTc interval, or circulating protein biomarkers that indicate muscle or cardiac injury, such as troponins (cTnI, cTnT) or Fatty Acid-Binding Protein 3 (FABP3). pacificbiolabs.com Furthermore, since bepridil's efficacy can be affected by electrolyte levels, serum potassium is a critical biomarker to monitor. nih.gov In the context of its repurposed applications, such as in oncology, biomarkers related to epithelial-mesenchymal transition (EMT), like β-catenin and vimentin, could predict treatment response. mdpi.comresearchgate.net
Genetic and Genomic Factors Influencing Bepridil's Efficacy and Safety
Investigating the genetic and genomic basis for variability in patient response to bepridil is a key area for future research. Bepridil is metabolized in the liver, and variations in cytochrome P450 (CYP) enzymes, such as CYP3A4, could influence its plasma concentrations and, consequently, its efficacy and toxicity. wikipedia.org
Pharmacogenomic studies could identify single nucleotide polymorphisms (SNPs) in genes encoding for drug-metabolizing enzymes, drug transporters, or its molecular targets (e.g., ion channels) that correlate with adverse events or therapeutic failure. This knowledge would allow for genetically-guided patient selection, moving towards a more personalized medicine approach for bepridil therapy.
Exploration of Bepridil Derivatives and Analogues for Improved Profiles
Synthesizing and screening derivatives and analogues of bepridil offers a promising strategy to enhance its therapeutic index. The goal is to create new chemical entities that retain or improve upon the desired therapeutic effects (e.g., antiviral or anticancer activity) while reducing the undesirable effects, particularly cardiotoxicity. targetmol.com
By modifying the chemical structure of bepridil, researchers can alter its binding affinity for various targets. For example, derivatives could be designed to have a higher affinity for viral proteases or a lower affinity for cardiac potassium channels responsible for QT prolongation. The pyrrolidine ring in bepridil's structure is a common feature in drug development and offers a scaffold for such chemical modifications. researchgate.net The study of bepridil's isomers has already shown that it is possible to separate some of its effects, providing a basis for the development of more specific derivatives. nih.gov
Integration of "Omics" Data in Bepridil Research
The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize our understanding of bepridil. mdpi.com These approaches provide a holistic view of the molecular changes induced by the drug.
For instance, RNA-sequencing analysis in zebrafish embryos treated with bepridil has already revealed detailed gene expression profiles and metabolic responses related to its developmental toxicity. nih.gov In cancer research, omics analyses can help identify the molecular pathways that bepridil modulates to exert its anti-tumor effects. mdpi.com Integrating multi-omics data can help build comprehensive computational models to predict drug efficacy and toxicity, identify novel biomarkers, and uncover new therapeutic applications for bepridil. researchgate.net
Global Health Perspectives on Bepridil Repurposing in Pandemic Preparedness
The repurposing of existing drugs like bepridil is a cornerstone of modern pandemic preparedness strategies. ucl.ac.ukuchicago.edu The ability to rapidly screen and deploy approved drugs with known safety profiles can save critical time and resources during a public health crisis. mdpi.commdpi.com
Bepridil's demonstrated in-vitro efficacy against high-threat pathogens like SARS-CoV-2 and Ebola positions it as a valuable tool in the arsenal against future viral outbreaks. wikipedia.orgnih.gov Its potential as a broad-spectrum antiviral warrants further investment in preclinical and clinical research. dndi.orgdndi.org From a global health perspective, establishing platforms for rapid evaluation of repurposed drugs and ensuring equitable access to promising candidates like bepridil will be crucial for mitigating the impact of future pandemics. uchicago.edu
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Bepridil |
| Diltiazem |
| Nifedipine |
| Verapamil |
| Nitroglycerin |
| Propranolol (B1214883) |
| Nadolol |
| Pimozide |
| Ebastine |
| Remdesivir |
| β-catenin |
Q & A
[Basic] What are the established pharmacological mechanisms of Vascor (bepridil) as a calcium channel blocker, and how do they inform current experimental designs in cardiovascular research?
Vascor (bepridil) inhibits L-type calcium channels, reducing intracellular calcium influx in cardiac and smooth muscle cells, which underlies its antianginal and antiarrhythmic effects . Researchers should design experiments to isolate its effects on specific calcium channel subtypes (e.g., cardiac vs. vascular) using in vitro electrophysiological models (e.g., patch-clamp assays) and in vivo hemodynamic monitoring in animal models. Dose-response studies must account for its dual action on sodium and calcium channels, requiring control groups to differentiate mechanisms .
[Advanced] How can researchers address contradictions in efficacy data between preclinical and clinical studies of Vascor for arrhythmia management?
Contradictions often arise from interspecies variability in drug metabolism or differences in disease models (e.g., induced arrhythmias in animals vs. human pathophysiology). To resolve this:
- Cross-validate findings using human-induced pluripotent stem cell-derived cardiomyocytes to bridge preclinical and clinical data .
- Apply meta-analysis to aggregate clinical trial data, identifying confounding variables (e.g., patient comorbidities, polypharmacy) .
- Re-evaluate preclinical models for translational relevance, ensuring they mimic human electrophysiological conditions (e.g., heart failure models with preserved ejection fraction) .
[Basic] What are the recommended in vitro and in vivo models for evaluating Vascor’s pharmacokinetic properties?
[Advanced] What statistical approaches are optimal for analyzing dose-response relationships in Vascor trials with heterogeneous patient populations?
- Mixed-effects models : Account for inter-patient variability by including random effects for demographic factors (e.g., age, renal function) .
- Bayesian adaptive designs : Dynamically adjust dosing cohorts based on interim efficacy/safety data, reducing trial duration .
- Stratified subgroup analysis : Predefine subgroups (e.g., hypertension severity) to avoid Type I errors from post hoc data dredging .
[Basic] How should a literature review be structured to identify gaps in Vascor’s therapeutic applications across cardiovascular conditions?
Use the PICOT framework to formulate search queries:
- Population : Patients with refractory angina or atrial fibrillation.
- Intervention : Vascor monotherapy or combination regimens.
- Comparison : Other calcium channel blockers (e.g., verapamil).
- Outcome : Reduction in arrhythmia episodes or angina frequency.
- Time : Long-term safety (>12 months).
Databases like PubMed and EMBASE should be queried using Boolean operators (e.g., "bepridil AND arrhythmia NOT verapamil") .
[Advanced] What experimental design considerations are critical when comparing Vascor’s long-term safety profile with newer calcium channel blockers?
- Non-inferiority trials : Define margins for adverse events (e.g., QT prolongation) using historical data from comparator drugs .
- Real-world evidence (RWE) : Integrate pharmacovigilance databases (e.g., FAERS) to detect rare adverse events not captured in RCTs .
- Blinding protocols : Mitigate bias in safety assessments by ensuring third-party adjudication of adverse events .
[Basic] What ethical guidelines govern the inclusion of human subjects in Vascor pharmacokinetic studies?
- Informed consent : Disclose risks of QT prolongation and arrhythmogenic potential .
- Data anonymization : Securely handle patient identifiers in pharmacokinetic datasets .
- IRB approval : Justify sample size and dosing regimens to minimize participant risk .
[Advanced] How can researchers optimize in silico modeling to predict Vascor’s off-target effects?
- Molecular docking simulations : Screen Vascor against cardiac ion channels (e.g., hERG) to predict proarrhythmic risks .
- Quantitative structure-activity relationship (QSAR) : Train models on historical calcium channel blocker toxicity data to forecast novel interactions .
- Machine learning : Use adverse event reports to identify hidden patterns in toxicity profiles .
[Basic] What are the best practices for validating Vascor’s bioavailability in preclinical models?
- LC-MS/MS assays : Quantify plasma and tissue concentrations with high specificity .
- Cross-species scaling : Apply allometric principles to extrapolate rodent PK data to humans .
- Stability testing : Assess degradation under varying pH and temperature conditions to ensure assay reliability .
[Advanced] How should conflicting data on Vascor’s efficacy in diastolic vs. systolic dysfunction be resolved?
- Mechanistic studies : Use pressure-volume loop analyses in animal models to isolate effects on diastolic relaxation .
- Network meta-analysis : Rank Vascor against other calcium modulators in subgroup populations (e.g., heart failure with reduced ejection fraction) .
- Genetic profiling : Correlate patient genotypes (e.g., calcium channel polymorphisms) with therapeutic response heterogeneity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
